molecular formula C19H17N7O3 B2452895 5-methyl-7-(3-nitrophenyl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 476364-95-1

5-methyl-7-(3-nitrophenyl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2452895
M. Wt: 391.391
InChI Key: LWVNGCWXNKNBNP-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure containing at least two different elements. In this case, the ring contains carbon, nitrogen, and hydrogen atoms .


Molecular Structure Analysis

The molecule contains several functional groups, including a methyl group, a nitrophenyl group, a tolyl group, and a carboxamide group. These groups can significantly influence the compound’s chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the nitro group is electron-withdrawing, which can make the compound more reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For example, compounds synthesized by Gein et al. (2010) demonstrated notable antimicrobial activity (Gein, Zamaraeva, Kurbatova, Voronina, & Vakhrin, 2010).

  • Solvent-Free Synthesis : Yao et al. (2008) conducted a solvent-free synthesis of similar compounds, highlighting eco-friendly and efficient production methods (Yao, Lei, Wang, Yu, & Tu, 2008).

Synthesis and Characterization

  • Synthesis Methodologies : The compound has been synthesized using various methods. For instance, Suwito et al. (2018) employed the Biginelli reaction for synthesizing a related dihydrotetrazolopyrimidine derivative (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018).

  • Catalytic Synthesis : Methods involving catalysts like sulfamic acid and iodine have been explored for the efficient synthesis of tetrazolo[1,5-a]pyrimidine derivatives (Zeng & Cai, 2010).

Biological Activity

  • Antitumor Properties : Some derivatives have been found to exhibit antitumor activities. Gomha et al. (2017) synthesized a compound showing high potency against human lung and hepatocellular carcinoma cell lines (Gomha, Muhammad, & Edrees, 2017).

  • DNA Interaction and Cytotoxic Activities : The interaction with DNA and in vitro cytotoxic activities of copper(II) complexes containing tetrazolo[1,5-a]pyrimidines have been studied, indicating potential for drug development (Haleel, Mahendiran, Veena, Sakthivel, & Rahiman, 2016).

Chemical Properties and Applications

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include exploring its reactivity, stability, and possible biological activity .

properties

IUPAC Name

5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O3/c1-11-6-8-14(9-7-11)21-18(27)16-12(2)20-19-22-23-24-25(19)17(16)13-4-3-5-15(10-13)26(28)29/h3-10,17H,1-2H3,(H,21,27)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVNGCWXNKNBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NN=NN3C2C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-7-(3-nitrophenyl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

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